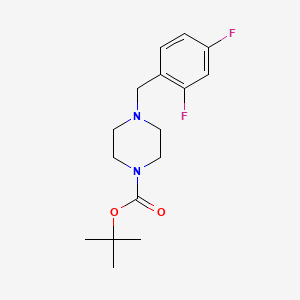

1-BOC-4-(2,4-difluorobenzyl)piperazine

Übersicht

Beschreibung

“1-BOC-4-(2,4-difluorobenzyl)piperazine” is an organic compound with the CAS Number: 1065586-31-3 . Its IUPAC name is tert-butyl 4-(2,4-difluorobenzyl)piperazine-1-carboxylate . The molecular weight of this compound is 312.36 .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .

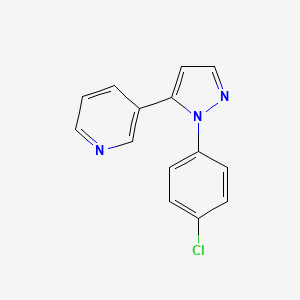

Molecular Structure Analysis

The molecule contains a total of 45 bonds. There are 23 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 tertiary amine (aliphatic) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 312.36 . It contains 22 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 2 Fluorine atoms .

Wissenschaftliche Forschungsanwendungen

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives have significant importance in the design of drugs, with applications across a wide spectrum of therapeutic areas. These areas include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory agents, and imaging applications. The modification of the piperazine nucleus leads to a considerable difference in the medicinal potential of the resultant molecules. This adaptability suggests that piperazine compounds can serve as a flexible building block for drug discovery, with modifications on the piperazine ring significantly impacting the pharmacokinetic and pharmacodynamic properties of the molecules (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity

Piperazine and its analogues demonstrate potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the importance of piperazine as a vital building block in anti-mycobacterial compounds, offering insights into the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules. Such insights are invaluable for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Antidepressants and Anxiolytics

The presence of a piperazine substructure is a common feature in many marketed antidepressants, suggesting a significant role in their efficacy. Piperazine contributes to specific binding conformations of these agents, highlighting its critical role beyond merely affecting the CNS pharmacokinetic profile. This review also provides an overview of recent developments in the synthesis of piperazine-based antidepressants, offering insights into their structural features and optimizations required to enhance efficacy and potency (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).

Environmental Applications

Piperazine-based nanofiltration membranes, particularly those featuring a crumpled polyamide layer, have shown promise for environmental applications such as water softening, purification, and wastewater treatment. These membranes offer dramatic improvements in separation performance due to their unique morphology and interaction mechanisms. The review addresses the transport phenomena in these membranes and their potential in enhancing water permeance, selectivity, and antifouling performance (Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 4-[(2,4-difluorophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17)10-14(12)18/h4-5,10H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUOECDWCAUMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-BOC-4-(2,4-difluorobenzyl)piperazine | |

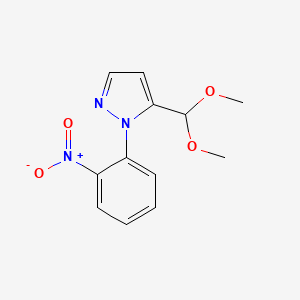

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B581154.png)